

Application Note & Synthesis Protocol: 2-Methylcyclopropane-1-carbohydrazide

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Compound of Interest

Compound Name: 2-Methylcyclopropane-1-carbohydrazide

CAS No.: 63884-38-8

Cat. No.: B1265611

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Abstract

This document provides a detailed, two-step synthesis protocol for **2-Methylcyclopropane-1-carbohydrazide**, a valuable building block in medicinal chemistry and drug discovery. The cyclopropane motif is a prevalent scaffold in numerous therapeutic agents, prized for its ability to introduce conformational rigidity and unique metabolic profiles.[1] The hydrazide functional group serves as a versatile handle for the construction of various heterocyclic systems and as a key pharmacophore in its own right.[2] This protocol outlines the synthesis starting from the commercially available 2-methylcyclopropanecarboxylic acid, proceeding through an ethyl ester intermediate, followed by hydrazinolysis to yield the target compound. The methodology is designed for clarity, reproducibility, and scalability in a standard research laboratory setting.

Introduction: The Scientific Rationale

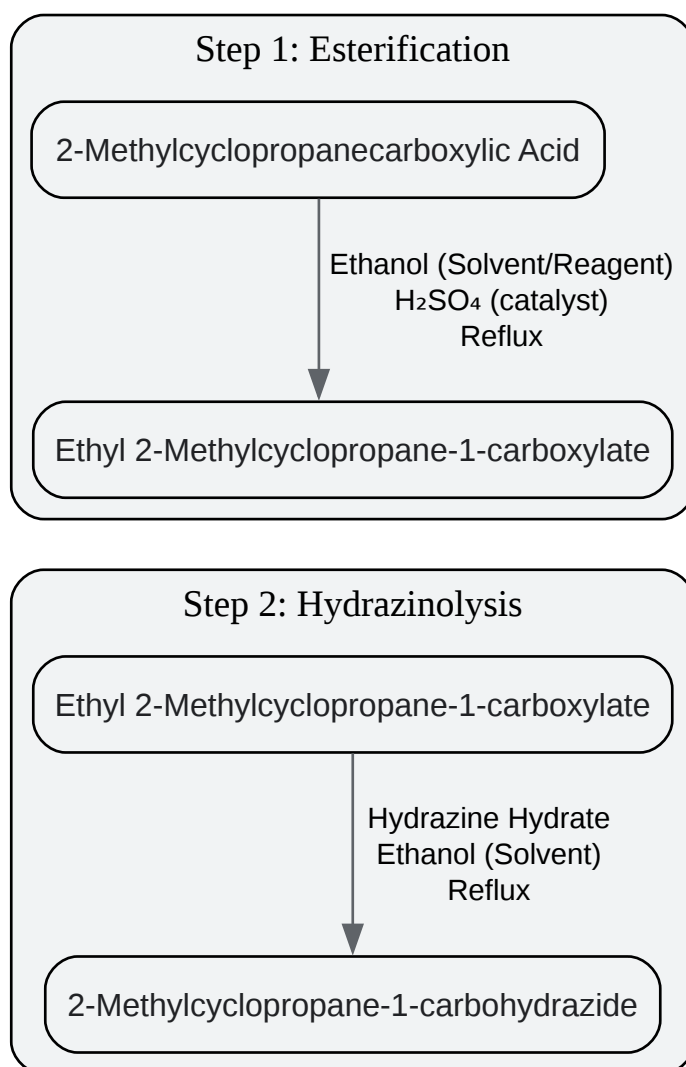
The synthesis of novel chemical entities for drug development often relies on the efficient preparation of functionalized building blocks. **2-Methylcyclopropane-1-carbohydrazide** represents a convergence of two important structural motifs:

- The Cyclopropane Ring: This highly strained, three-membered ring acts as a "pseudosaturated" system, offering unique electronic properties and a rigid conformational constraint. Its incorporation into drug candidates can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[1]
- The Carbohydrazide Moiety: This functional group is a cornerstone in the synthesis of heterocycles like pyrazoles, oxadiazoles, and triazoles.[3] Furthermore, hydrazides themselves are present in numerous biologically active compounds, including antitubercular agents like isoniazid.[4]

The target molecule is therefore a prime candidate for library synthesis and as a precursor for more complex pharmaceutical intermediates. The following protocol is based on a robust and well-documented chemical pathway: the conversion of a carboxylic acid to its corresponding ester, followed by nucleophilic acyl substitution with hydrazine.[4][5]

Overall Synthesis Workflow

The synthesis of **2-Methylcyclopropane-1-carbohydrazide** is accomplished via a two-step process, commencing with the esterification of 2-methylcyclopropanecarboxylic acid, followed by the hydrazinolysis of the resulting ester.



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Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate (Intermediate)

This step involves a classic Fischer esterification. The carboxylic acid is reacted with an excess of ethanol, which serves as both reagent and solvent, under acidic catalysis to drive the equilibrium towards the ester product.

Materials & Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
2-Methylcyclopropanecarboxylic Acid	100.12	5.0 g	49.9	Mixture of cis/trans isomers is suitable
Ethanol (Absolute, 200 proof)	46.07	100 mL	~1710	Serves as reagent and solvent
Sulfuric Acid (Concentrated, 98%)	98.08	1.0 mL	~18.4	Catalyst
Saturated Sodium Bicarbonate (NaHCO ₃) Soln.	-	~150 mL	-	For neutralization
Brine (Saturated NaCl Soln.)	-	~50 mL	-	For aqueous wash
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	~5 g	-	Drying agent
Diethyl Ether or Ethyl Acetate	-	~200 mL	-	Extraction solvent

Step-by-Step Protocol

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylcyclopropanecarboxylic acid (5.0 g, 49.9 mmol).^{[6][7]}
- Reagent Addition: Add absolute ethanol (100 mL). Begin stirring to dissolve the starting material.

- **Catalyst Addition:** Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition is exothermic.
- **Reflux:** Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
- **Cooling and Quenching:** After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- **Solvent Removal:** Reduce the volume of the reaction mixture by approximately 70-80% using a rotary evaporator.
- **Neutralization:** Transfer the concentrated residue to a 500 mL separatory funnel. Dilute with diethyl ether (or ethyl acetate, 100 mL) and deionized water (100 mL). Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases (pH > 7). This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
- **Solvent Evaporation:** Remove the solvent from the filtrate via rotary evaporation to yield the crude product, Ethyl 2-Methylcyclopropane-1-carboxylate, as a clear oil. The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of 2-Methylcyclopropane-1-carbohydrazide (Final Product)

This procedure is a hydrazinolysis reaction, where the ester functional group is converted to a carbohydrazide via nucleophilic attack by hydrazine.^{[5][8]} This is a common and efficient method for preparing hydrazides.^{[4][9]}

Materials & Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
Ethyl 2-Methylcyclopropane-1-carboxylate	128.17	5.0 g	39.0	From Part 1
Hydrazine Hydrate (~64% N ₂ H ₄ in H ₂ O)	50.06	3.9 mL	~80.0	~2 equivalents, toxic and corrosive
Ethanol (Absolute, 200 proof)	46.07	75 mL	-	Solvent
Cold Ethanol	-	~30 mL	-	For washing the product

Step-by-Step Protocol

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Ethyl 2-Methylcyclopropane-1-carboxylate (5.0 g, 39.0 mmol) in absolute ethanol (75 mL).
- **Reagent Addition:** (Caution: Work in a well-ventilated fume hood. Hydrazine is toxic and corrosive.) While stirring, add hydrazine hydrate (3.9 mL, ~80.0 mmol) to the solution dropwise.^[8]
- **Reflux:** Heat the reaction mixture to a gentle reflux and maintain for 6-12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting ester.^[8]
- **Crystallization:** Upon completion, remove the heat source and allow the reaction to cool to room temperature. Further cooling in an ice bath (0-4°C) for 1-2 hours will promote the precipitation of the solid product.
- **Isolation:** Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.
- **Drying:** Dry the product under vacuum to yield pure **2-Methylcyclopropane-1-carbohydrazide**.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the molecular structure and assess purity.
- FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches (around $3200\text{-}3400\text{ cm}^{-1}$) and the carbonyl (C=O) stretch of the hydrazide (around $1640\text{-}1680\text{ cm}^{-1}$).
- Mass Spectrometry (MS): To confirm the molecular weight of the compound ($\text{C}_5\text{H}_{10}\text{N}_2\text{O}$, MW: 114.15 g/mol).^{[6][10]}

Safety and Handling

- **General Precautions:** Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated chemical fume hood.
- **Hydrazine Hydrate:** Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation of vapors and contact with skin and eyes. Use with extreme caution.
- **Concentrated Sulfuric Acid:** Highly corrosive. Handle with care, adding it slowly to other solutions to dissipate heat.
- **Waste Disposal:** All chemical waste should be disposed of in accordance with local, state, and federal regulations.

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